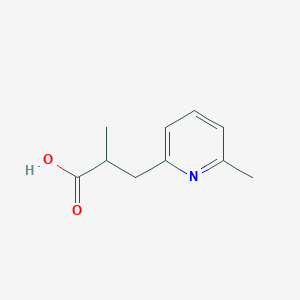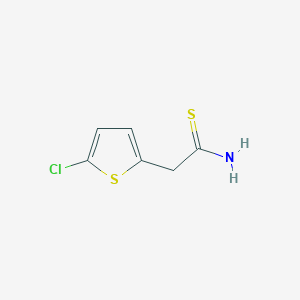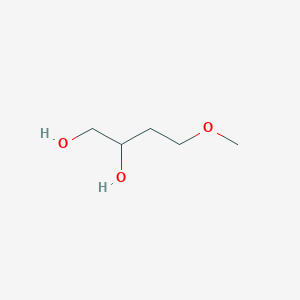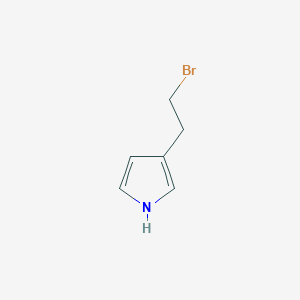
3-(2-bromoethyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromoethyl)-1H-pyrrole: is a halogenated heterocyclic compound with the molecular formula C6H8BrN It is a derivative of pyrrole, where a bromoethyl group is attached to the third position of the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-bromoethyl)-1H-pyrrole typically involves the bromination of 3-ethyl-1H-pyrrole. One common method is:
Bromination Reaction: 3-ethyl-1H-pyrrole is treated with bromine in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is carried out at room temperature or slightly elevated temperatures to yield this compound.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the bromination reaction for higher yields and purity. This could include using continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Substitution Reactions: 3-(2-bromoethyl)-1H-pyrrole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azidoethyl, thioethyl, or alkoxyethyl pyrroles.
Oxidation Products: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction Products: Ethyl-substituted pyrroles.
科学的研究の応用
Chemistry: 3-(2-Bromoethyl)-1H-pyrrole is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology and Medicine: The compound is investigated for its potential biological activities. Derivatives of this compound have shown promise in medicinal chemistry as potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the production of polymers and advanced materials.
作用機序
The mechanism of action of 3-(2-bromoethyl)-1H-pyrrole and its derivatives largely depends on the specific biological target. Generally, the bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity or the disruption of DNA replication, contributing to its potential therapeutic effects.
類似化合物との比較
3-(2-Bromoethyl)-1H-indole: Similar in structure but with an indole ring instead of a pyrrole ring.
2-(2-Bromoethyl)-1,3-dioxolane: Contains a dioxolane ring instead of a pyrrole ring.
3-(2-Chloroethyl)-1H-pyrrole: Similar structure with a chloroethyl group instead of a bromoethyl group.
Uniqueness: 3-(2-Bromoethyl)-1H-pyrrole is unique due to its specific reactivity profile and the presence of the bromoethyl group, which imparts distinct chemical and biological properties. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile intermediate in synthetic chemistry.
特性
IUPAC Name |
3-(2-bromoethyl)-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN/c7-3-1-6-2-4-8-5-6/h2,4-5,8H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQRFUSULIPNFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13588093.png)
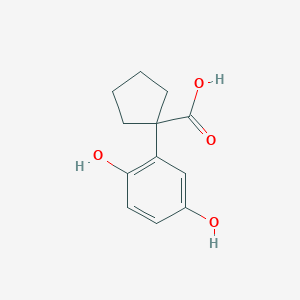
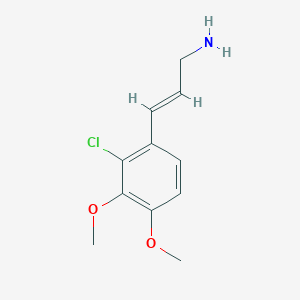
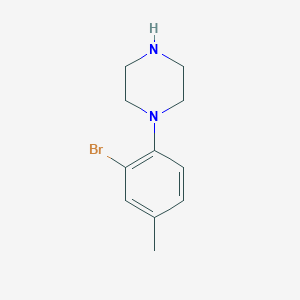
![2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoicacid](/img/structure/B13588142.png)
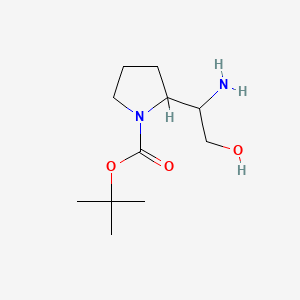

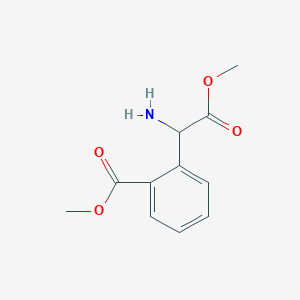
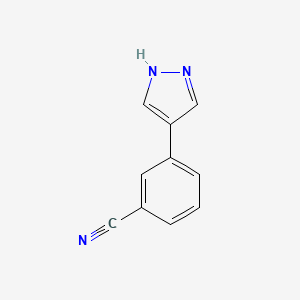
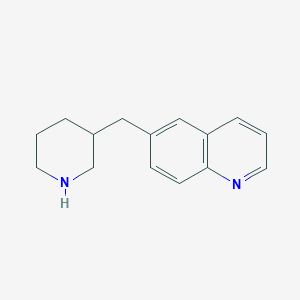
aminehydrochloride](/img/structure/B13588167.png)
